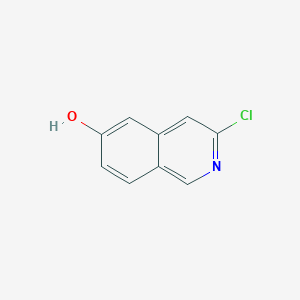

3-Chloroisoquinolin-6-ol

Description

General Overview of Halogenated Isoquinoline (B145761) Derivatives in Academic Contexts

Halogenated isoquinoline derivatives represent a critical subclass of heterocyclic compounds that have garnered significant interest in academic and industrial research. The introduction of halogen atoms—such as chlorine, fluorine, or bromine—onto the isoquinoline scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. nih.govthieme-connect.de These modifications are strategically employed by medicinal chemists to modulate the biological activity and pharmacokinetic profiles of lead compounds. nih.gov

Significance of the Isoquinoline Core Structure in Chemical and Biological Research

The isoquinoline core is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a vast number of naturally occurring alkaloids and synthetically developed therapeutic agents. nih.govrsc.org Its structural rigidity and ability to present substituents in a well-defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets, including enzymes and receptors. ontosight.ai

The versatility of the isoquinoline framework is demonstrated by the broad spectrum of pharmacological activities its derivatives have exhibited. These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. nih.govresearchgate.netsolubilityofthings.com The isoquinoline ring is a key structural component in many established drugs. researchgate.netnih.gov The continuous interest in this scaffold stems from its proven success in drug discovery, prompting organic and medicinal chemists to continuously develop novel and efficient synthetic routes to access functionally diverse isoquinoline derivatives. nih.govsioc-journal.cn

Research Objectives and Scope for 3-Chloroisoquinolin-6-ol

The primary research objective concerning this compound is its application as a specialized chemical intermediate or building block in the synthesis of more complex, high-value molecules. Its bifunctional nature, featuring a reactive chloro-substituent and a hydroxyl group, makes it a versatile precursor for constructing elaborate molecular architectures.

The scope of its use is centered on synthetic and medicinal chemistry programs aiming to develop novel compounds with potential therapeutic relevance. For example, this compound serves as a key starting material for creating compounds such as (1r,4r)-4-[(3-chloroisoquinolin-6-yl)(methyl)amino]cyclohexan-1-ol and 4-(4-(3-Chloroisoquinolin-6-yl)-1H-pyrazol-1-yl)tetrahydrofuran-3-ol. chemsrc.commolport.com The synthesis of these larger molecules indicates that research efforts are directed toward exploring new chemical space, likely for screening against various biological targets like protein kinases, which are common targets for isoquinoline-based inhibitors. google.com The chlorine atom at the 3-position and the hydroxyl group at the 6-position provide two distinct points for chemical modification, allowing for the systematic development of compound libraries for structure-activity relationship (SAR) studies.

| Property | Data | Source(s) |

| Chemical Name | This compound | echemi.com |

| CAS Number | 1374652-53-5 | echemi.combldpharm.com |

| Molecular Formula | C₉H₆ClNO | echemi.combldpharm.com |

| Molecular Weight | 179.60 g/mol | echemi.com |

| Computed XLogP3 | 2.7 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 2 | echemi.com |

Historical Perspectives of Isoquinoline Chemistry Relevant to Chlorinated Analogues

The history of isoquinoline chemistry began in the late 19th century with its first isolation from coal tar in 1885. wikipedia.orgwikidoc.org The initial discovery spurred the development of foundational synthetic methods that remain cornerstones of heterocyclic chemistry, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. numberanalytics.com These methods enabled early chemists to construct the basic isoquinoline skeleton.

The evolution of isoquinoline chemistry took a significant turn in the mid-20th century as the pharmaceutical potential of its derivatives became increasingly apparent. This led to more focused research on creating substituted analogues to establish structure-activity relationships. The development of chlorinated isoquinolines is a part of this modern era. The ability to selectively introduce a chlorine atom onto the isoquinoline ring required the development of more sophisticated and regioselective synthetic techniques beyond the classical methods. researchgate.net The synthesis of specific isomers like this compound is a result of these advancements, providing researchers with precisely functionalized building blocks needed for modern drug discovery and material science programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPQRQFIFJTENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-53-5 | |

| Record name | 3-Chloro-6-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloroisoquinolin 6 Ol

Precursor Synthesis and Derivatization Strategies for Chlorinated Isoquinolines

The construction of the 3-chloroisoquinolin-6-ol molecule often begins with the synthesis of appropriately substituted precursors. A common strategy involves starting with β-arylethylamides, which are amides derived from phenethylamines. organic-chemistry.orgmdpi.com For the target molecule, a precursor such as N-[2-(3-hydroxyphenyl)ethyl]acetamide would be a logical starting point. The hydroxyl group on the phenyl ring is positioned to become the 6-hydroxyl group of the isoquinoline (B145761), and the ethylamine (B1201723) portion provides the backbone for the nitrogen-containing ring.

Derivatization of these precursors is crucial for facilitating the subsequent cyclization and chlorination steps. Acylation of the phenethylamine (B48288) with a chloro-substituted acyl chloride, for example, can directly incorporate the chlorine atom that will ultimately be at the C3 position. mdpi.com This approach builds the necessary substitution pattern into the open-chain precursor before the isoquinoline ring system is formed.

Regioselective Chlorination Approaches for Isoquinolin-6-ol (B1493623) and Related Scaffolds

Achieving the specific substitution pattern of this compound requires precise control over the placement of the chlorine atom, a process known as regioselectivity.

Direct Halogenation Techniques and Optimization

Direct chlorination of a pre-formed isoquinolin-6-ol scaffold is a potential route. However, the inherent electronic properties of the isoquinoline ring can make direct halogenation at the C3 position challenging, often favoring substitution on the benzene (B151609) ring (C5 or C8). acs.org Optimization of reaction conditions is therefore critical. Reagents like N-chlorosuccinimide (NCS) can be employed for the chlorination of activated heterocyclic systems. thieme-connect.de The reaction's regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of catalysts. For instance, chlorination of an isoquinolin-3-ol with NCS in a solvent like dichloromethane (B109758) has been shown to selectively install a chlorine at the C4 position, ortho to the activating hydroxyl group. thieme-connect.de Similar principles could be adapted for the C3 chlorination of isoquinolin-6-ol, potentially by modulating the electronic nature of the substrate or using specific catalytic systems.

Table 1: Reagents for Direct Chlorination of Isoquinoline and Related Heterocycles

| Reagent | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Activated Isoquinolinols | Dichloromethane, reflux | thieme-connect.de |

| Phosphorus oxychloride (POCl₃) | Pyrrolo[2,1-a]isoquinolines | Tetramethylene sulfoxide (B87167) (promoter) | nih.gov |

| Trihaloisocyanuric acid | 8-Substituted Quinolines | Room Temperature, Air | rsc.org |

| PPh₃/Cl₃CCN | Quinoline (B57606) N-Oxides | - | researchgate.net |

Indirect Chlorination via Functional Group Transformation

A more common and often more controllable method for introducing a chlorine atom at the C3 position is through the transformation of a pre-existing functional group. This indirect approach typically involves the synthesis of an isoquinolin-3-one (a lactam), which is the tautomeric form of isoquinolin-3-ol. The carbonyl group at the C3 position can then be converted into a chloro group. nih.gov

The most prevalent reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govnih.gov The reaction proceeds by converting the C3-hydroxyl group of the lactam tautomer into a better leaving group, which is then displaced by a chloride ion. nih.gov This method is widely used for the synthesis of chloroquinolines and chloro-isoquinolines from their corresponding oxo-analogs. The reaction of quinazolones with POCl₃, a related heterocyclic system, has been studied in detail, revealing a two-stage process of phosphorylation followed by displacement, which can be controlled by temperature. nih.gov

Cyclization Reactions for the Formation of the Isoquinoline Ring System with Chlorination at C3 and Hydroxylation at C6

Cyclization reactions are fundamental to forming the bicyclic isoquinoline core from acyclic precursors.

Bischler-Napieralski Cyclodehydration Variants for this compound Synthesis

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.comwikipedia.org To synthesize this compound, a variant of this reaction can be employed.

The process would start with a phenethylamine precursor bearing a hydroxyl group at the meta-position, such as N-[2-(3-hydroxyphenyl)ethyl]chloroacetamide. The chloroacetamide moiety provides the necessary carbon and the chlorine atom for the C3 position. Upon treatment with a dehydrating agent like POCl₃, the amide undergoes cyclization onto the electron-rich benzene ring. nrochemistry.comwikipedia.org The initial product is a 3,4-dihydroisoquinoline, which can then be aromatized to the final isoquinoline product. nrochemistry.com The presence of the electron-donating hydroxyl group on the phenyl ring facilitates the electrophilic aromatic substitution required for ring closure. nrochemistry.com

Table 2: Key Cyclization Reactions for Isoquinoline Synthesis

| Reaction Name | Precursor Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | organic-chemistry.orgnrochemistry.com |

| Pictet-Spengler | β-arylethylamine + Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Tetrahydroisoquinoline | wikipedia.orgmdpi.com |

Pictet-Spengler Reactions and Their Adaptations for Halogenated Phenols

The Pictet-Spengler reaction is another powerful method for synthesizing isoquinoline derivatives, specifically tetrahydroisoquinolines. wikipedia.orgmdpi.com It involves the reaction of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring. wikipedia.org

To adapt this reaction for the synthesis of this compound, one would need to start with 3-hydroxyphenethylamine. The challenge lies in introducing the chloro-substituent at the C3 position. A potential strategy could involve using a chloro-substituted aldehyde, such as chloroacetaldehyde. The reaction would yield a 1-chloromethyl-6-hydroxy-tetrahydroisoquinoline. Subsequent chemical modifications would be required to transform this intermediate into the desired 3-chloroisoquinoline (B97870), which would likely involve oxidation of the tetrahydroisoquinoline ring and manipulation of the side chain. While less direct than the Bischler-Napieralski approach for this specific target, the Pictet-Spengler reaction is highly versatile and has been adapted for a wide range of substituted systems, including those with halogenated phenols. acs.orgrsc.org

Rh(III)-Catalyzed Coupling/Cyclization Cascade Reactions Towards Isoquinolin-3-ols and Potential Extension to C6-Hydroxylation

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds, including isoquinolones and isoquinolin-3-ols. rsc.orgacs.org These reactions often proceed via a C-H activation/cyclization cascade, offering a highly atom-economical and step-efficient route to the isoquinoline core. nih.gov

A common strategy involves the reaction of an aryl precursor, such as a benzimide or a related derivative, with a coupling partner like a sulfoxonium ylide. nih.gov The rhodium catalyst facilitates the directed C-H activation of the aryl ring, followed by insertion of the coupling partner and subsequent intramolecular cyclization to form the isoquinoline skeleton. This methodology has been successfully applied to synthesize C6-substituted isoquinolino[1,2-b]quinazolines. nih.gov

While direct synthesis of this compound using this method has not been explicitly detailed in the provided context, the extension of this strategy to include a C6-hydroxyl or protected hydroxyl group on the starting aryl precursor is a plausible synthetic route. The introduction of the C3-chloro group could potentially be achieved through post-cyclization functionalization or by employing a chlorinated coupling partner. The versatility of Rh(III)-catalyzed C-H activation allows for a broad substrate scope and functional group tolerance, making it an attractive approach for the synthesis of complex isoquinoline derivatives. acs.orgnih.gov

Functional Group Interconversions at C6 (Hydroxyl Group) and C3 (Chlorine)

Once the this compound scaffold is assembled, further synthetic utility lies in the selective manipulation of the hydroxyl and chloro functional groups.

Protection and Deprotection Strategies for the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C6 position is often protected during synthetic sequences to prevent its interference with reactions at other sites of the molecule. The choice of a suitable protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal. scirp.org

Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629) (Bn), methoxymethyl (MOM)), silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)), and esters (e.g., acetate (B1210297) (Ac), benzoyl (Bz)). scirp.orggoogle.com For instance, benzyl and benzoyl groups have been shown to be stable under certain oxidative esterification conditions. scirp.org The tert-butoxycarbonyl (Boc) group, while popular, is known to be labile under acidic conditions. scirp.org The azidomethylene group has been reported as a stable protecting group for phenols under various conditions, removable with reducing agents. google.com

Table 2: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | scirp.org |

| Benzoyl | Bz | Base- or acid-catalyzed hydrolysis | scirp.org |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | google.com |

| Triisopropylsilyl | TIPS | Fluoride ion (e.g., TBAF), acidic conditions | scirp.org |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | scirp.org |

| Azidomethylene | - | Reducing agents (e.g., H₂, Pd/C; LiAlH₄) | google.com |

Reactions of the Chlorine Atom at C3 (e.g., Nucleophilic Substitution)

The chlorine atom at the C3 position of the isoquinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. science-revision.co.uk The reactivity of the C-Cl bond is influenced by the electronic properties of the isoquinoline ring system.

Typical nucleophilic substitution reactions involve the displacement of the chloride ion by nucleophiles such as amines, alcohols, and thiols. For example, reaction with primary or secondary amines can lead to the formation of 3-aminoisoquinoline derivatives. The reaction conditions, including the choice of solvent and the presence of a base, can significantly impact the outcome of the substitution.

The mechanism of these reactions can be either SN1 or SN2, depending on the substrate structure, the nucleophile, and the reaction conditions. science-revision.co.ukspcmc.ac.in The presence of bulky groups near the reaction center can hinder the approach of the nucleophile, favoring an SN1 pathway or slowing down an SN2 reaction. spcmc.ac.in

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgcore.ac.uk These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Solvent-Free and Catalyst-Free Synthetic Routes

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. researchgate.net Solvent-free, or solid-state, reactions can offer several advantages, including reduced waste, easier product isolation, and potentially enhanced reaction rates. core.ac.uk For instance, certain reactions, like the bromination of anilines, have been successfully carried out in the solid phase. researchgate.net

Similarly, developing catalyst-free synthetic routes is another important goal. While catalysts are crucial for many transformations, their use can sometimes involve toxic metals or require complex purification steps. Research into catalyst-free alternatives, where the intrinsic reactivity of the starting materials is harnessed under specific conditions (e.g., thermal or photochemical activation), is an active area of investigation. While a specific solvent-free and catalyst-free route to this compound is not detailed in the provided context, the application of these principles, such as performing reactions under microwave irradiation without a solvent, represents a greener approach to organic synthesis. core.ac.ukresearchgate.net

The development of synthetic methods in aqueous media also aligns with green chemistry principles. mdpi.com Water is a non-toxic, inexpensive, and readily available solvent. While organic compounds often have limited solubility in water, certain reactions can be performed "on-water" or by using co-solvents or phase-transfer catalysts. mdpi.com

Atom Economy and Yield Optimization in Reaction Design

The synthesis of complex heterocyclic molecules such as this compound is increasingly guided by the principles of green chemistry, wherein atom economy and yield optimization are paramount. These concepts are not merely academic but are crucial for developing sustainable, cost-effective, and environmentally benign manufacturing processes. The design of a synthetic route to this compound must therefore involve a critical evaluation of each reaction step to maximize the incorporation of reactant atoms into the final product and to achieve the highest possible conversion of starting materials.

Atom economy, a concept developed by Barry Trost, provides a framework for assessing the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. um-palembang.ac.id The theoretical maximum is 100%, which is characteristic of addition reactions where all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate stoichiometric byproducts, which lowers the atom economy and creates waste. um-palembang.ac.id In the context of synthesizing this compound, a key strategy is to favor reaction types with inherent high atom economy, such as catalytic cyclization or addition reactions, over those that use stoichiometric reagents that are not incorporated into the final structure. researchgate.netnih.gov

Yield optimization is intrinsically linked to atom economy but focuses on the practical efficiency of a reaction. Strategies to maximize yield in heterocyclic synthesis include the careful selection of catalysts, solvents, temperature, and reaction times. numberanalytics.comresearchgate.net For isoquinoline synthesis, transition-metal-catalyzed reactions, such as those employing palladium, copper, or ruthenium, have become powerful tools. researchgate.netresearchgate.netpnas.orgnih.gov These catalytic methods often allow for milder reaction conditions and can lead to higher yields by minimizing side reactions and the formation of unwanted byproducts. numberanalytics.com

Modern approaches to yield optimization often employ high-throughput screening and design of experiments (DoE) to rapidly identify the ideal combination of reaction parameters. numberanalytics.com For a target like this compound, this could involve screening various catalysts, ligands, bases, and solvents to find the optimal conditions for key bond-forming steps. For instance, in palladium-catalyzed α-arylation reactions used to construct the isoquinoline core, the choice of ligand is critical to the efficiency of the catalytic cycle. pnas.org Similarly, copper-catalyzed cyclization reactions have been shown to be highly effective in water, a green solvent, demonstrating high atom economy and yield. nih.gov

The table below illustrates a hypothetical analysis of two different reaction types that could be employed in a synthesis plan for an isoquinoline derivative, highlighting the differences in their atom economy.

| Reaction Type | Generic Equation | Desired Product | Byproducts | Theoretical Atom Economy | Key Considerations for this compound Synthesis |

| Addition Reaction | A + B → C | C | None | 100% | Ideal for cyclization steps where a linear precursor is converted to the heterocyclic core without loss of atoms. |

| Substitution Reaction | A + BC → AC + B | AC | B | < 100% | Often unavoidable for introducing functional groups (e.g., chlorination). The choice of reagent (BC) is critical; lower molecular weight byproducts (B) lead to higher atom economy. |

Ultimately, the optimal reaction design for producing this compound will balance high percentage yield with maximum atom economy, while also considering factors like catalyst reusability, solvent choice, and energy consumption. um-palembang.ac.idresearchgate.net

Reactivity and Derivatization of 3 Chloroisoquinolin 6 Ol

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring of 3-Chloroisoquinolin-6-ol

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of isoquinoline, the reactivity towards electrophiles is complex. The pyridine (B92270) ring is strongly deactivated by the electron-withdrawing nitrogen atom, making it significantly less reactive than benzene (B151609). shahucollegelatur.org.in Electrophilic attack, if forced, typically requires harsh conditions and occurs preferentially on the benzene moiety.

For this compound, the directing effects of the existing substituents are paramount:

Hydroxyl Group (-OH) at C6: The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org In this molecule, the positions ortho to the hydroxyl group are C5 and C7.

Chloro Group (-Cl) at C3: The chlorine atom is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director due to resonance. wikipedia.org

Isoquinoline Nitrogen: The nitrogen atom deactivates both rings, with a more pronounced effect on the pyridine ring. shahucollegelatur.org.in

Considering these factors, electrophilic aromatic substitution on this compound is predicted to occur predominantly on the more activated benzene ring. The strong activating effect of the C6-hydroxyl group will direct the substitution to the C5 and C7 positions. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com For instance, nitration would likely yield a mixture of 5-nitro- and 7-nitro-3-chloroisoquinolin-6-ol.

| Reaction | Reagents | Predicted Major Product(s) | Comments |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-5-nitroisoquinolin-6-ol and 3-Chloro-7-nitroisoquinolin-6-ol | Substitution is driven by the strongly activating -OH group, directing to its ortho positions. |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-chloroisoquinolin-6-ol and 7-Bromo-3-chloroisoquinolin-6-ol | The benzene ring is activated by the hydroxyl group, making it the preferred site of reaction. |

Nucleophilic Aromatic Substitution at C3 and C6 of this compound

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is electron-deficient. wikipedia.orgopenstax.org The isoquinoline ring system, with its electron-withdrawing nitrogen atom, is pre-activated for SNAr reactions, especially at the C1 and C3 positions. shahucollegelatur.org.in

In this compound, the chlorine atom at the C3 position is a good leaving group and is situated on the electron-poor pyridine ring, making it the primary site for nucleophilic attack. This position is susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reaction proceeds through a stepwise addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. openstax.orgyoutube.com The stability of this intermediate is enhanced by the electron-withdrawing nature of the isoquinoline nitrogen.

Conversely, the hydroxyl group at C6 is a very poor leaving group. Its corresponding anion, the phenoxide, would be highly unstable. Therefore, direct nucleophilic displacement of the hydroxyl group under standard SNAr conditions is not a feasible reaction pathway.

| Position | Leaving Group | Reactivity toward SₙAr | Rationale |

|---|---|---|---|

| C3 | -Cl | High | Good leaving group on an electron-deficient pyridine ring, activated by the ring nitrogen. |

| C6 | -OH | Negligible | Very poor leaving group (requires conversion to a better leaving group like a sulfonate ester). |

Reactions Involving the Hydroxyl Group at C6 (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C6 position is a versatile functional handle for derivatization through reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an alkoxy derivative.

Esterification: Esters can be readily formed from the C6-hydroxyl group. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is one possible method. More commonly, for phenols, acylation is performed using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This provides a high-yielding route to the corresponding ester derivatives.

These reactions allow for the introduction of a wide variety of alkyl, aryl, or acyl groups at the C6 position, significantly modifying the molecule's physical and chemical properties.

Reactions Involving the Nitrogen Atom (e.g., N-Alkylation, N-Oxidation)

The nitrogen atom in the isoquinoline ring is basic and nucleophilic, making it a site for further chemical transformations.

N-Alkylation: The lone pair of electrons on the nitrogen atom can attack an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction results in the formation of a quaternary isoquinolinium salt. nih.gov This modification introduces a permanent positive charge into the molecule, which can significantly alter its solubility and biological properties.

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits different reactivity compared to the parent molecule. N-oxidation can influence the regioselectivity of other reactions and provides a handle for further functionalization, for example, in C-H activation reactions. nih.gov

Metal-Catalyzed Transformations of this compound

The chlorine atom at the C3 position serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The C3-Cl bond is amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several key cross-coupling reactions. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the 3-chloroisoquinoline (B97870) core with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org This is a highly versatile method for forming a new C-C bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the C3 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org This method is invaluable for synthesizing 3-alkynylisoquinoline derivatives.

Heck Reaction: The Heck reaction couples the C3 position with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction requires a palladium catalyst and a base and is a powerful tool for C-C bond formation and the synthesis of vinylated isoquinolines. wikipedia.org

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

| Sonogashira | R-C≡C-H | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) |

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. acsgcipr.org This reaction is highly effective for coupling aryl halides with a vast array of nitrogen-containing nucleophiles. The C3-Cl bond of this compound is a suitable substrate for this transformation.

The reaction typically involves a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base (e.g., sodium tert-butoxide, cesium carbonate). commonorganicchemistry.com This methodology allows for the introduction of primary amines, secondary amines, anilines, and other nitrogen heterocycles at the C3 position. researchgate.netnih.gov This reaction provides a direct and modular route to 3-aminoisoquinoline derivatives, which are important scaffolds in medicinal chemistry.

| Reaction | Amine Source | Product Type | Typical Catalytic System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines, N-Heterocycles | 3-Amino-, 3-Alkylamino-, 3-Arylaminoisoquinolines | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Strong Base (e.g., Cs₂CO₃, NaOtBu) |

Advanced Analytical and Spectroscopic Characterization of 3 Chloroisoquinolin 6 Ol and Its Analogues

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.govmdpi.com This level of precision allows for the differentiation between elemental compositions that would be indistinguishable at lower resolutions.

For 3-Chloroisoquinolin-6-ol, the expected molecular formula is C₉H₆ClNO. HRMS analysis would measure the m/z of the protonated molecule, [M+H]⁺, and match the experimental value to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, chlorine, nitrogen, and oxygen. The high mass accuracy confidently assigns the molecular formula, a critical first step in structural elucidation. researchgate.net This technique is widely used for both targeted and untargeted analysis of complex mixtures. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₆ClNO | [M+H]⁺ | 180.0216 |

| C₉H₆ClNO | [M+Na]⁺ | 202.0036 |

| C₉H₅ClNO | [M-H]⁻ | 178.0059 |

Note: The data in this table is calculated based on the molecular formula and has been generated for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: This technique identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the aromatic protons on the isoquinoline (B145761) core would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon. For this compound, distinct signals would be expected for each of the nine carbon atoms, with carbons attached to the electronegative chlorine, nitrogen, and oxygen atoms appearing at characteristic downfield shifts. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton coupling networks, helping to assign protons on the same ring system. HSQC correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular framework and confirming the substitution pattern.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | 8.8 - 9.2 | s |

| H-4 | 7.8 - 8.1 | s |

| H-5 | 7.5 - 7.8 | d |

| H-7 | 7.0 - 7.3 | dd |

| H-8 | 7.6 - 7.9 | d |

| 6-OH | 9.5 - 10.5 | br s |

Note: This data is predictive and based on known shifts for similar isoquinoline structures. Actual values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 150 - 154 |

| C-3 | 148 - 152 |

| C-4 | 120 - 124 |

| C-4a | 128 - 132 |

| C-5 | 122 - 126 |

| C-6 | 155 - 159 |

| C-7 | 115 - 119 |

| C-8 | 125 - 129 |

| C-8a | 135 - 139 |

Note: This data is predictive and based on known shifts for similar isoquinoline structures. Actual values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov These two techniques are complementary and together offer a comprehensive vibrational profile. The presence of specific bonds and functional groups results in characteristic absorption bands in the IR spectrum or scattered light in the Raman spectrum. americanpharmaceuticalreview.com

For this compound, key expected vibrations include:

O-H stretch: A broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C and C=N stretches: A series of absorptions in the 1450-1650 cm⁻¹ region, characteristic of the isoquinoline ring system.

C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.

C-Cl stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H stretch | 3000 - 3100 (sharp) |

| Aromatic Ring | C=C / C=N stretch | 1450 - 1650 |

| Phenol | C-O stretch | 1200 - 1300 |

| Chloro-aromatic | C-Cl stretch | 600 - 800 |

Note: This data is based on typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. msu.edu This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic isoquinoline ring. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (usually a π or a non-bonding 'n' orbital) to a higher energy anti-bonding orbital (π*). youtube.com

For this compound, the extended π-system is expected to give rise to characteristic absorption bands. The primary electronic transitions observed are π → π* and n → π. The π → π transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are of lower intensity and can occur at longer wavelengths. rsc.org The position of the maximum absorbance (λmax) can be influenced by the solvent and the nature of substituents on the aromatic ring.

Table 5: Expected Electronic Transitions for this compound

| Transition | Involved Orbitals | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | π bonding to π* anti-bonding | 250 - 350 |

| n → π* | non-bonding to π* anti-bonding | 300 - 400 |

Note: This data is generalized for heteroaromatic systems and actual values will vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a precise electron density map and, from that, a model of the molecular structure. rsc.org

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its structure. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding (involving the -OH group) and π-stacking, which govern the solid-state properties of the material. eurjchem.com

Table 6: Hypothetical Crystal Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z (molecules/cell) | 4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, Flash Chromatography, UPLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. nih.gov The choice of method depends on the scale and purpose of the separation.

Flash Chromatography: A preparative technique used for the purification of multi-gram quantities of a compound from a reaction mixture. It utilizes a stationary phase (e.g., silica gel) and a solvent system of moderate pressure to separate components based on polarity.

High-Performance Liquid Chromatography (HPLC): A highly efficient analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.net For isoquinoline derivatives, reversed-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase) is commonly employed. researchgate.net A purity assessment is made by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection and identification power of mass spectrometry. scielo.br It allows for the confirmation of the molecular weight of the compound eluting at a specific retention time, providing a high degree of confidence in peak identification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): An advancement on HPLC that uses smaller stationary phase particles (<2 µm) and higher pressures. nih.gov This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it ideal for high-throughput analysis and complex mixture separation.

Table 7: Application of Chromatographic Techniques for this compound

| Technique | Primary Application | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| Flash Chromatography | Preparative Isolation | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient |

| HPLC | Purity Assessment, Quantification | C18 | Water/Acetonitrile Gradient |

| LC-MS | Separation and Identification | C18 | Water (0.1% Formic Acid)/Methanol |

| UPLC | High-Resolution Separation | C18 (1.8 µm) | Water (0.1% Formic Acid)/Acetonitrile |

Biological and Pharmacological Investigations of 3 Chloroisoquinolin 6 Ol and Its Isoquinoline Congeners

Antimicrobial Activity Studies (Bactericidal and Fungicidal Effects)

Isoquinoline (B145761) alkaloids have demonstrated significant potential as antimicrobial agents, with various studies highlighting their efficacy against a range of pathogenic bacteria and fungi. researchgate.net The structural features of these compounds, such as the presence of a quaternary nitrogen and methylenedioxy groups, appear to play a crucial role in their antimicrobial action. researchgate.net

Research into extracts from Chelidonium majus, which are rich in isoquinoline alkaloids, has shown potent antimicrobial activity. nih.gov Studies evaluating individual alkaloids have identified specific compounds with notable efficacy. For instance, chelerythrine (B190780) was found to be highly effective against Pseudomonas aeruginosa, while sanguinarine (B192314) showed strong activity against Staphylococcus aureus. nih.gov Strong antifungal activity has also been observed, particularly against Candida albicans, with chelerythrine and chelidonine (B1668607) being effective agents. nih.gov

A study involving 33 different isoquinoline alkaloids tested their activity against several bacterial and fungal strains. researchgate.net While the compounds did not exhibit notable antibacterial effects in this particular study, they displayed significant antifungal activity at a concentration of 8 µg/mL. researchgate.net The broad antimicrobial potential of isoquinoline derivatives makes them an attractive target for the development of new antibiotic drugs, especially in the face of rising multidrug resistance. semanticscholar.orgresearchgate.net

| Alkaloid | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Chelerythrine | Pseudomonas aeruginosa | Most effective against this bacterium (MIC at 1.9 mg/L). | nih.gov |

| Sanguinarine | Staphylococcus aureus | Highly active against this bacterium (MIC at 1.9 mg/L). | nih.gov |

| Chelerythrine, Chelidonine | Candida albicans | Strong antifungal activity observed. | nih.gov |

| Various Isoquinoline Alkaloids | Fungal Strains | Significant antifungal activity at 8 µg/mL. | researchgate.net |

Anticancer and Cytotoxic Activities

The anticancer properties of isoquinoline alkaloids are a significant area of pharmacological research. nih.gov These compounds have been shown to exert cytotoxic effects against various human cancer cell lines, including melanoma and squamous cell carcinoma. nih.gov The mechanisms underlying their anticancer activity are multifaceted, involving the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govresearchgate.net

At the molecular level, it is suggested that isoquinoline alkaloids may bind to nucleic acids (DNA and RNA) or proteins, inhibit critical enzymes, or modulate epigenetic pathways. nih.gov Their interaction with DNA can disrupt its structure and interfere with processes like replication and transcription, leading to cell death. nih.gov Natural polycondensed structures containing an isoquinoline fragment, such as Saframycin A, exhibit high cytotoxicity and have inspired the development of synthetic anticancer drugs like Phthalascidin. researchgate.net

Synthetic derivatives have also been a focus of research. For example, various 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their cytotoxic activities. researchgate.net Specific derivatives demonstrated selective cytotoxicity against breast adenocarcinoma and laryngeal adenocarcinoma cells while showing no toxicity to healthy cells. researchgate.net

| Compound/Extract | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Chelidonium majus root extract | SK-MEL-3 (Melanoma) | 1.93 µg/mL | nih.gov |

| Compound 8a (bis-tetrahydroisoquinoline) | Breast Adenocarcinoma | 43.3 µM | researchgate.net |

| Compound 4d (tetrahydroisoquinoline) | Laryngeal Adenocarcinoma | 18.0 µM | researchgate.net |

| Compound 3f (tetrahydroisoquinoline) | Laryngeal Adenocarcinoma | 2.3 µM | researchgate.net |

| Compound 8f (bis-tetrahydroisoquinoline) | Various Cancer Cells | 3.1-4.0 µM | researchgate.net |

Neuropharmacological Studies (e.g., Neuroprotective Effects, Dopamine (B1211576) Receptor Ligand Activity)

Isoquinoline derivatives exhibit a broad range of neuropharmacological activities, including potential neuroprotective effects and interactions with key neurotransmitter systems. nih.gov Some isoquinolines are being investigated for their potential role in neurodegenerative diseases like Parkinson's disease, both as potential therapeutic agents and as endogenous neurotoxins. researchgate.netdntb.gov.ua

The neuroprotective effects of certain isoquinoline alkaloids are attributed to several mechanisms, such as the regulation of central neurotransmitter transport, inhibition of neuroinflammation, and reduction of oxidative stress. nih.gov By modulating these pathways, these compounds may help protect nerve cells from damage associated with conditions like cerebral ischemia. nih.gov For example, some alkaloids can increase the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), thereby mitigating oxidative damage to neurons. nih.gov

A significant aspect of the neuropharmacology of isoquinolines is their interaction with neurotransmitter receptors. Catecholamine-derived alkaloids, including simple tetrahydroisoquinolines and tetrahydroprotoberberines, are potent inhibitors of ligand binding to dopaminergic and adrenergic receptors. nih.gov For instance, tetrahydroprotoberberines are particularly effective at inhibiting binding to D2 dopamine receptor antagonist sites and alpha-1 adrenergic receptors. nih.gov

More specifically, derivatives featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif have been synthesized and shown to have a strong affinity and high selectivity for the dopamine D3 receptor (D3R) over D1 and D2 receptors. nih.gov Docking studies suggest these molecules position themselves in the orthosteric binding pocket of the D3R, with hydrogen bonding playing a key role in their high affinity. nih.gov This selectivity is crucial, as different dopamine receptor subtypes are implicated in various physiological and pathological processes, and subtype-selective ligands are sought for treating conditions like schizophrenia and Parkinson's disease. mdpi.commdpi.com

| Compound Class | Receptor Target | Binding Activity (IC50) | Reference |

|---|---|---|---|

| Tetrahydropapaveroline (S-(-) isomer) | Alpha 2-Adrenergic Receptor | 0.65 µM | nih.gov |

| Tetrahydropapaveroline (R-(+) isomer) | Alpha 2-Adrenergic Receptor | 50 µM | nih.gov |

| Tetrahydropapaveroline | Beta 1-Adrenergic Receptor | 0.3 µM | nih.gov |

| Tetrahydroprotoberberines | Dopaminergic (D2) Antagonist Sites | Potent inhibitors | nih.gov |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogues | Dopamine D3 Receptor | Strong affinity and high selectivity | nih.gov |

Inhibition of specific enzymes in neurological pathways is another mechanism through which isoquinoline-related compounds exert their effects. A key target in neurodegenerative disorders is the kynurenine (B1673888) pathway. nih.gov Kynurenine 3-monooxygenase (KMO) is a critical enzyme in this pathway, and its inhibition can lead to an increase in the neuroprotective metabolite kynurenic acid. nih.gov The KMO inhibitor Ro 61-8048 has been shown to be beneficial in rodent models of brain ischemia. nih.gov

In the context of Parkinson's disease, mutations in the Leucine Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause, leading to a toxic gain-of-function in its kinase activity. digitellinc.com Therefore, inhibiting the LRRK2 enzyme is a promising therapeutic strategy. ground.news Potent and selective brain-penetrant LRRK2 inhibitors based on an amidoisoquinoline structure have been discovered, highlighting the utility of this chemical scaffold for targeting enzymes involved in neurodegeneration. digitellinc.com Other enzymes implicated in neurological disorders that could be potential targets for isoquinoline derivatives include acetylcholinesterase (AChE) and caspases. nih.govmdpi.com

Anti-inflammatory and Analgesic Potential

Isoquinoline alkaloids have long been recognized in traditional medicine for their anti-inflammatory and analgesic effects. nih.govsemanticscholar.org Scientific studies have begun to validate these properties and elucidate the underlying mechanisms. These compounds can modulate various inflammatory pathways. nih.gov

Research has shown that certain alkaloids can significantly reduce the production of nitric oxide (NO) in lipopolysaccharide-stimulated cells. researchgate.net They can also inhibit the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and decrease the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response. researchgate.net Given their ability to target multiple mediators of inflammation, isoquinoline derivatives represent a promising class of compounds for the development of new anti-inflammatory and analgesic drugs. nih.govresearchgate.net

Other Reported Biological Activities (e.g., Antioxidant, Antiviral)

Beyond the activities already discussed, isoquinoline derivatives have been investigated for a range of other biological effects, most notably antioxidant and antiviral activities. semanticscholar.orgnih.gov

Antioxidant Activity: The antioxidant properties of isoquinolines contribute to their therapeutic potential, particularly their neuroprotective effects. nih.gov Certain alkaloids can scavenge free radicals and enhance the body's endogenous antioxidant defense systems. nih.gov They have been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), thereby protecting cells from oxidative damage. nih.gov

Antiviral Activity: A growing body of evidence supports the antiviral potential of isoquinoline alkaloids against a variety of viruses. researchgate.net A comprehensive review documented the antiviral activities of 210 different isoquinoline alkaloids. researchgate.net In one study, various alkaloids were tested against the DNA virus Herpes simplex (HSV) and the RNA virus Parainfluenza-3 (PI-3). researchgate.net While they were inactive against HSV, the compounds showed selective inhibition of the PI-3 virus. researchgate.net Other research has highlighted the potential of isoquinolines as agents against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Epstein-Barr virus (EBV). mdpi.com

Structure-Activity Relationship (SAR) Studies for 3-Chloroisoquinolin-6-ol Derivatives

The biological activity of isoquinoline derivatives is significantly influenced by the nature and position of substituents on the core ring structure. For this compound and its analogs, the chlorine atom at the C3 position, the hydroxyl group at the C6 position, and other substitutions on the isoquinoline scaffold are critical determinants of their pharmacological effects.

Impact of Chlorine at C3 on Biological Activity

The introduction of a chlorine atom at the C3 position of the isoquinoline ring has a profound impact on the molecule's electronic properties and, consequently, its biological activity. Chlorine is an electron-withdrawing group, which alters the electron density across the aromatic system. dergipark.org.tr This modification can influence how the molecule interacts with biological targets. The chlorination of bioactive compounds is a known strategy in medicinal chemistry to potentially enhance pharmacokinetic and pharmacological profiles. researchgate.net

In the context of isoquinoline derivatives, the presence of a halogen at the C3 position is often considered crucial for activity. For instance, in the development of indenoisoquinoline topoisomerase I inhibitors, replacing a 3-nitro group with a chlorine atom was shown to maintain potent anticancer activity, suggesting the importance of an electronegative group at this position. nih.gov Similarly, structure-activity relationship (SAR) studies of the related compound 3-chloroisoquinolin-6-amine (B1473467) have indicated that the chlorine atom at position 3 is frequently essential for the observed biological effects, such as antimalarial activity. vulcanchem.com This highlights the strategic importance of the C3-chloro substitution for designing potent isoquinoline-based therapeutic agents.

Role of the Hydroxyl Group at C6 on Biological Activity

The hydroxyl group at the C6 position is another key functional group that significantly modulates the biological profile of isoquinoline derivatives. Phenolic hydroxyl groups can participate in hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors. The position of this group is vital; for example, studies on naphthylisoquinoline alkaloids have shown that the absence of an oxygen-containing functional group at the C-6 position can impact antiplasmodial activity. researchgate.net

In some molecular contexts, the presence of a hydroxyl group can influence the molecule's antioxidant capacity. However, for certain oxoisoaporphine derivatives (a class of isoquinoline alkaloids), those with phenolic structures, including a hydroxyl group at a position equivalent to C6, did not exhibit antioxidant capacity. mdpi.com This was potentially due to the formation of keto-enol tautomers or unstable free radicals, indicating that the electronic interplay with other functional groups on the ring system can modify the expected activity of the hydroxyl group. mdpi.com

Influence of Substituents on the Isoquinoline Ring System

SAR studies have consistently shown that both electron-donating and electron-withdrawing groups play a vital role in modulating the biological potential of isoquinoline derivatives. amerigoscientific.comnuph.edu.ua For example, in the development of inhibitors for Checkpoint kinase 1 (CHK1), iterative chemical modifications of the isoquinoline scaffold were essential to optimize potency and selectivity. The nature and position of substituents can dictate the type and potency of activity, which can range from anticancer and anti-inflammatory to antimicrobial and enzyme inhibitory actions. nih.gov

The following table summarizes the general influence of substituent groups on the activity of the isoquinoline scaffold based on established research.

| Substituent Position | Type of Group | General Impact on Biological Activity |

| C3 | Electron-withdrawing (e.g., Chlorine) | Often crucial for potency; enhances interactions with biological targets. nih.govvulcanchem.com |

| C6 | Hydrogen-bonding (e.g., Hydroxyl) | Can be critical for target binding; its effect can be modulated by other ring substituents. researchgate.netmdpi.com |

| General Ring System | Electron-donating or Electron-withdrawing | Modulates overall physicochemical properties and can fine-tune potency and selectivity for various therapeutic targets. amerigoscientific.comnuph.edu.ua |

Mechanism of Action Elucidation (e.g., Enzyme Inhibition, Receptor Binding)

The mechanisms through which this compound and related chlorinated isoquinolines exert their biological effects often involve interactions with specific enzymes or receptors. Isoquinoline derivatives are well-established as inhibitors of various enzymes, particularly kinases, which are key regulators of cell signaling pathways. nih.gov

Derivatives containing the 3-chloroisoquinolin-6-amine scaffold have been evaluated for their kinase inhibition profiles. vulcanchem.com Some have demonstrated significant activity against specific kinases, highlighting this as a potential mechanism of action. vulcanchem.com The abnormal activity of kinases is linked to irregular cell growth, making them important targets in cancer therapy. chinesechemsoc.org For instance, certain metal complexes containing isoquinoline derivatives have been shown to induce cancer cell death by arresting the cell cycle through the regulation of cyclins and cyclin-dependent kinases. chinesechemsoc.org

Another potential mechanism of action for isoquinoline derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication. nih.gov Certain chlorinated indenoisoquinolines function as topoisomerase I "poisons" by stabilizing the covalent complex between the enzyme and DNA, which ultimately inhibits the DNA religation step. nih.gov

Toxicological Profiles of Chlorinated Isoquinolines

The toxicological assessment of chlorinated isoquinolines is critical for evaluating their potential as therapeutic agents. The introduction of chlorine atoms into an aromatic structure can significantly alter its toxicological profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the related compound 3-Chloroisoquinoline (B97870) is associated with several hazard warnings. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage. nih.gov

Table of GHS Hazard Statements for 3-Chloroisoquinoline

| Hazard Code | Hazard Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral nih.gov |

| H315 | Causes skin irritation | Skin corrosion/irritation nih.gov |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation nih.gov |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure nih.gov |

Furthermore, studies on the environmental fate of isoquinoline, a parent compound, have shown that its degradation through advanced oxidation processes involving chlorine can produce byproducts that are toxic to aquatic organisms. nih.gov Specifically, byproducts from the reaction of isoquinoline with chlorine radicals are rated as "toxic" or "harmful." nih.gov While these studies focus on environmental toxicology, they underscore the potential for chlorinated isoquinolines and their metabolites to exhibit toxicity. The metabolism of chlorinated aromatic compounds can sometimes lead to the formation of reactive intermediates that may covalently modify proteins and DNA. nih.gov

Computational Chemistry and in Silico Studies of 3 Chloroisoquinolin 6 Ol

Molecular Docking and Ligand-Receptor Binding Mode Predictions

While specific molecular docking studies for 3-chloroisoquinolin-6-ol are not detailed in current research, studies on similar chloro-quinoline derivatives illustrate the utility of this approach. For instance, in silico molecular docking has been performed on fluoroquinolines and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides to evaluate their binding patterns against therapeutic targets like E. coli DNA Gyrase B and phosphatidylinositol 3-kinase (PI3Kα), respectively. nih.govmdpi.com

A hypothetical docking study of this compound against a relevant kinase target, for example, would involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and using a scoring function to rank the potential binding poses. The results would highlight crucial interactions, such as hydrogen bonds formed by the 6-hydroxyl group or electrostatic interactions involving the chlorine atom and the isoquinoline (B145761) nitrogen.

Illustrative Docking Analysis of a Related Compound

To demonstrate the typical output of such a study, the table below shows hypothetical binding affinities and key interactions for a related quinoline (B57606) derivative against a protein target, as is commonly reported in docking analyses. nih.gov

| Parameter | Value | Interacting Residue(s) |

| Binding Affinity (kcal/mol) | -7.2 | - |

| Hydrogen Bonds | 2 | ASP-78, GLY-72 |

| Hydrophobic Interactions | 4 | ILE-73, PRO-74, ALA-42, ILE-90 |

Note: This data is illustrative and based on studies of similar quinoline compounds, not this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by correlating physicochemical properties or theoretical molecular descriptors of a set of compounds with their experimentally determined activities. jocpr.com A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov

No specific QSAR models for a series of compounds including this compound have been published. However, 3D-QSAR studies have been successfully applied to other isoquinoline-containing scaffolds, such as pyrimido-isoquinolin-quinones, to understand the structural requirements for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In that study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to create models that identified how steric and electronic properties influence antibacterial potency. nih.gov

For this compound, a QSAR study would require a dataset of structurally similar isoquinoline derivatives with measured biological activity against a specific target. Descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters would be calculated for each compound and correlated with their activity to generate a predictive model.

Key Parameters in QSAR Modeling

The development of a robust QSAR model relies on various statistical metrics to ensure its predictive power.

| Statistical Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model, determined by cross-validation. | > 0.5 |

| Predicted r² | Measures the predictive power of the model for an external test set of compounds. | > 0.5 |

Source: General principles of QSAR modeling. wikipedia.orgjocpr.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density, orbitals) and properties of molecules. chemrxiv.org DFT calculations can provide valuable information about a molecule's geometry, stability, and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map. These parameters help in understanding chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack. mdpi.com

While DFT studies specifically on this compound are not available, research on the related compound 6-chloroquinoline (B1265530) has utilized DFT to analyze its structural, spectroscopic, and electronic features. dergipark.org.tr Such studies calculate vibrational frequencies, NMR chemical shifts, and frontier molecular orbital properties, revealing how the chlorine substituent significantly alters the reactive nature of the quinoline core. dergipark.org.tr

A DFT study on this compound would similarly elucidate how the chlorine at position 3 and the hydroxyl group at position 6 influence the electron distribution across the isoquinoline ring system. The HOMO-LUMO gap would indicate its chemical reactivity and kinetic stability, while the MEP map would visualize the electron-rich and electron-deficient regions, predicting sites for intermolecular interactions.

Illustrative DFT-Calculated Properties for a Chloro-Heterocycle

The following table presents typical electronic properties that would be calculated for a molecule like this compound, based on findings for 6-chloroquinoline. dergipark.org.tr

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures molecular polarity |

Note: These values are for illustrative purposes and are based on DFT studies of related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of a ligand-receptor complex obtained from molecular docking. By simulating the complex in a physiological environment (e.g., in water at body temperature), researchers can assess the dynamic behavior of the ligand in the binding pocket, evaluate the stability of key interactions, and calculate binding free energies.

There are no published MD simulation studies specifically involving this compound. However, this technique is frequently applied to docked complexes of similar heterocyclic compounds to validate the docking results. researchgate.net For example, MD simulations have been used to characterize the dynamic stability of potential inhibitors bound to the SARS-CoV-2 3CL protease. nih.gov

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. The resulting trajectory would be analyzed for parameters like Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. This analysis would provide a more realistic and dynamic picture of the binding event than static docking alone.

Pharmacophore Modeling for Drug Discovery Initiatives

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. mdpi.com Pharmacophore modeling can be ligand-based, where a model is derived from a set of known active molecules, or structure-based, where the model is built from the key interaction points within a receptor's binding site. nih.govplos.org These models are then used as 3D queries to screen large compound databases to identify novel molecules with the potential for similar biological activity. mdpi.com

Specific pharmacophore models developed for this compound have not been described in the literature. The development of such a model would depend on the therapeutic target of interest. If a set of active isoquinoline analogs were known, their common features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—would be mapped to create a ligand-based model. Alternatively, if the structure of the target protein was known, key interaction points in its active site could be used to generate a structure-based pharmacophore. plos.org This approach has been successfully used to identify inhibitors for targets like Polo-like kinase 1 (PLK1). mdpi.com

Common Features in a Pharmacophore Model

A pharmacophore model for a kinase inhibitor, a common target for isoquinoline scaffolds, might include the features listed below.

| Pharmacophoric Feature | Potential Origin on this compound |

| Hydrogen Bond Donor | 6-hydroxyl group |

| Hydrogen Bond Acceptor | Isoquinoline nitrogen atom, 6-hydroxyl oxygen |

| Aromatic Ring | Isoquinoline ring system |

| Hydrophobic Feature | Chloro-substituted aromatic ring |

This table illustrates the potential pharmacophoric features of this compound.

Environmental Fate and Biotransformation of Isoquinoline Compounds Relevant to 3 Chloroisoquinolin 6 Ol

Biodegradation Pathways of Isoquinoline (B145761) Derivatives in Environmental Systems

The biodegradation of isoquinoline and its non-halogenated derivatives has been a subject of microbiological research, revealing several pathways for their breakdown in aerobic and anaerobic environments. nih.gov Microorganisms play a pivotal role in the natural attenuation of these compounds in contaminated ecosystems. nih.gov

Under aerobic conditions, bacteria have been isolated that can utilize isoquinoline as a sole source of carbon and nitrogen. nih.gov For instance, an Acinetobacter strain isolated from creosote-contaminated soil was found to degrade isoquinoline. nih.gov The metabolic pathway involves an initial hydroxylation step, leading to the formation of 1-hydroxyisoquinoline. nih.gov This intermediate is then subject to ring cleavage, eventually leading to mineralization into carbon dioxide. nih.gov

Similarly, various bacterial genera, including Pseudomonas, Burkholderia, and Rhodococcus, have been identified for their ability to degrade the related compound, quinoline (B57606). nih.govdtu.dk Two primary aerobic degradation pathways have been proposed for quinoline:

The 8-hydroxycoumarin (B196171) pathway: This involves the hydroxylation of quinoline to form intermediates that are further processed. nih.gov

The anthranilate pathway: This pathway proceeds through different intermediates to break down the heterocyclic ring structure. nih.gov

A salt-tolerant bacterium, Rhodococcus gordoniae strain JH145, demonstrated the ability to completely degrade 100 mg/L of quinoline within 28 hours under optimal conditions, utilizing both of these pathways. nih.gov These findings suggest that the isoquinoline ring of 3-chloroisoquinolin-6-ol is potentially susceptible to microbial attack, likely initiated by hydroxylation, although the presence of the chlorine atom will significantly influence this process.

Microbial Degradation of Halogenated Heterocycles

The presence of a halogen, such as chlorine, on an aromatic ring generally increases the compound's recalcitrance to microbial degradation. researchgate.net However, microorganisms have evolved specific enzymatic machinery to tackle these halogenated compounds. researchgate.net The degradation of chlorinated aromatics can proceed under both aerobic and anaerobic conditions. nih.gov

Aerobic Degradation: Under aerobic conditions, the initial attack on chlorinated aromatic compounds is often initiated by oxygenase enzymes. eurochlor.org These enzymes insert oxygen atoms into the aromatic ring, leading to the formation of catechols (or chlorinated catechols in this case). nih.govresearchgate.net These intermediates are then susceptible to ring cleavage and further metabolism. nih.gov Other aerobic mechanisms include:

Hydrolytic dehalogenases: These enzymes replace a chlorine atom with a hydroxyl group. eurochlor.org

Glutathione (B108866) S-transferases: This enzymatic system replaces a chlorine atom with a glutathione molecule. eurochlor.org

Anaerobic Degradation: In the absence of oxygen, a key mechanism for the breakdown of chlorinated compounds is reductive dehalogenation, or halorespiration. nih.goveurochlor.org In this process, certain anaerobic bacteria use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. eurochlor.org This process is particularly important for highly chlorinated compounds, which are often resistant to aerobic attack. nih.goveurochlor.org The resulting less-chlorinated congeners may then be susceptible to further degradation, potentially under aerobic conditions. eurochlor.org This suggests that a sequential anaerobic-aerobic process could be required for the complete mineralization of compounds like this compound. eurochlor.org

Impact of Chlorination on Environmental Persistence and Degradation